(5Z)-5-[(2-methoxyphenyl)hydrazinylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile
(5Z)-5-[(2-methoxyphenyl)hydrazinylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0995129
InChI:
InChI=1S/C15H14N4O3/c1-9-10(8-16)14(20)19(2)15(21)13(9)18-17-11-6-4-5-7-12(11)22-3/h4-7,17H,1-3H3/b18-13-
SMILES:
CC1=C(C(=O)N(C(=O)C1=NNC2=CC=CC=C2OC)C)C#N
Molecular Formula:
C15H14N4O3
Molecular Weight:
298.3 g/mol
(5Z)-5-[(2-methoxyphenyl)hydrazinylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile
CAS No.:
Cat. No.: VC0995129
Molecular Formula: C15H14N4O3
Molecular Weight: 298.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H14N4O3 |
|---|---|
| Molecular Weight | 298.3 g/mol |
| IUPAC Name | (5Z)-5-[(2-methoxyphenyl)hydrazinylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C15H14N4O3/c1-9-10(8-16)14(20)19(2)15(21)13(9)18-17-11-6-4-5-7-12(11)22-3/h4-7,17H,1-3H3/b18-13- |
| Standard InChI Key | MAPVVHISSMPBEG-AQTBWJFISA-N |
| Isomeric SMILES | CC\1=C(C(=O)N(C(=O)/C1=N\NC2=CC=CC=C2OC)C)C#N |
| SMILES | CC1=C(C(=O)N(C(=O)C1=NNC2=CC=CC=C2OC)C)C#N |
| Canonical SMILES | CC1=C(C(=O)N(C(=O)C1=NNC2=CC=CC=C2OC)C)C#N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator